2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid
Brand Name: Vulcanchem
CAS No.: 1798043-17-0
VCID: VC0122842
InChI: InChI=1S/C17H14N4O3/c1-11(22)20-15-4-2-3-12(7-15)14-9-19-21(10-14)16-8-13(17(23)24)5-6-18-16/h2-10H,1H3,(H,20,22)(H,23,24)
SMILES: CC(=O)NC1=CC=CC(=C1)C2=CN(N=C2)C3=NC=CC(=C3)C(=O)O
Molecular Formula: C17H14N4O3
Molecular Weight: 322.324

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid

CAS No.: 1798043-17-0

Cat. No.: VC0122842

Molecular Formula: C17H14N4O3

Molecular Weight: 322.324

* For research use only. Not for human or veterinary use.

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid - 1798043-17-0

Specification

CAS No. 1798043-17-0
Molecular Formula C17H14N4O3
Molecular Weight 322.324
IUPAC Name 2-[4-(3-acetamidophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C17H14N4O3/c1-11(22)20-15-4-2-3-12(7-15)14-9-19-21(10-14)16-8-13(17(23)24)5-6-18-16/h2-10H,1H3,(H,20,22)(H,23,24)
Standard InChI Key FWWQJPXWRLAPRI-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC(=C1)C2=CN(N=C2)C3=NC=CC(=C3)C(=O)O

Introduction

Chemical Structure and Properties

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is a heterocyclic compound with the molecular formula C₁₇H₁₄N₄O₃ and a molecular weight of 322.324 g/mol. The compound is registered with CAS number 1798043-17-0. Its IUPAC name is 2-[4-(3-acetamidophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid, highlighting its key structural components.

The structural composition of this compound includes several key functional groups: a pyrazole ring substituted with a 3-acetamidophenyl group at position 4, connected to an isonicotinic acid moiety (pyridine-4-carboxylic acid) at position 1 of the pyrazole ring. This creates a unique molecular arrangement with potential for multiple interaction points in biological systems.

Structural Characteristics

The compound exhibits a complex structure with several important features:

  • A central pyrazole ring (1H-pyrazol) serving as the core scaffold

  • An acetamidophenyl group at position 4 of the pyrazole ring

  • An isonicotinic acid (pyridine-4-carboxylic acid) attached at position 1 of the pyrazole ring

  • Multiple nitrogen atoms that can participate in hydrogen bonding

  • A carboxylic acid group providing acidic properties

The standard SMILES notation for this compound is CC(=O)NC1=CC=CC(=C1)C2=CN(N=C2)C3=NC=CC(=C3)C(=O)O, representing its complete molecular structure.

Physical and Chemical Properties

Based on its structural features, 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid likely exhibits the following properties:

PropertyDescription
AppearanceLikely a crystalline solid
Molecular Weight322.324 g/mol
CAS Number1798043-17-0
InChIKeyFWWQJPXWRLAPRI-UHFFFAOYSA-N
SolubilityLikely soluble in polar organic solvents, partially soluble in water due to carboxylic acid group
AcidityAcidic due to carboxylic acid functionality
Hydrogen Bond CapacityMultiple hydrogen bond acceptors and donors

Spectral Characteristics and Identification

The identification and characterization of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid rely on various spectroscopic techniques. Based on data for similar compounds, the following spectral characteristics might be expected:

Infrared (IR) Spectroscopy

The IR spectrum would likely show characteristic bands for:

  • Carboxylic acid O-H stretching (broad band around 3300-2500 cm⁻¹)

  • C=O stretching of carboxylic acid (around 1700-1725 cm⁻¹)

  • Amide C=O stretching (around 1630-1690 cm⁻¹)

  • C=N stretching of the pyrazole ring (around 1600-1650 cm⁻¹)

  • N-H stretching of the acetamide group (around 3300-3400 cm⁻¹)

Similar pyrazole derivatives show characteristic bands for C=N at 1632-1656 cm⁻¹ and NH₂ bands at 3379-3393 and 3250-3330 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on its structure, the ¹H-NMR spectrum would show:

  • Signals for aromatic protons of the phenyl and pyridine rings

  • Signals for the pyrazole ring protons

  • A singlet for the methyl group of the acetamide

  • A broad signal for the NH proton of the acetamide group

  • A broad signal for the carboxylic acid proton

Similarly, the ¹³C-NMR would display signals corresponding to:

  • Aromatic carbon atoms

  • Pyrazole ring carbons

  • Carbonyl carbons of the acetamide and carboxylic acid groups

  • Methyl carbon of the acetamide group

Analytical Methods and Characterization

The characterization of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid would typically involve a combination of analytical techniques to confirm its structure and purity.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be suitable for:

  • Purity determination

  • Separation from related compounds

  • Quantitative analysis

Thin-Layer Chromatography (TLC) could be used for:

  • Reaction monitoring during synthesis

  • Initial purity assessment

  • Identification through Rf values compared to standards

Mass Spectrometry

Mass spectrometry would provide:

  • Molecular weight confirmation (expected m/z of 322.324 for M+H⁺)

  • Fragmentation pattern analysis to confirm structural elements

  • High-resolution data to confirm molecular formula

Elemental Analysis

Elemental analysis would verify the percentages of carbon, hydrogen, and nitrogen, which should align with the calculated values for C₁₇H₁₄N₄O₃.

Research Applications and Significance

The compound 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid holds potential significance in various research domains.

Medicinal Chemistry Applications

In medicinal chemistry, this compound could serve as:

  • A lead compound for developing new therapeutic agents

  • A structural scaffold for further modifications to enhance specific activities

  • A probe for studying biological mechanisms

  • A model compound for structure-activity relationship studies

Reference to Scientific Literature

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